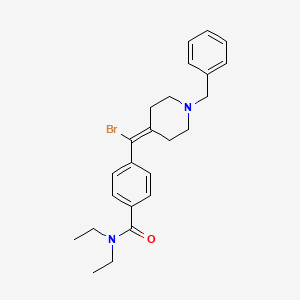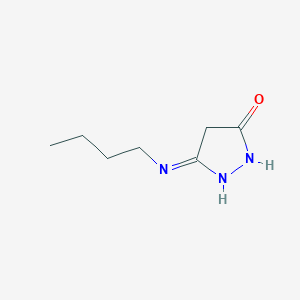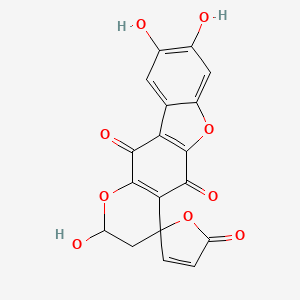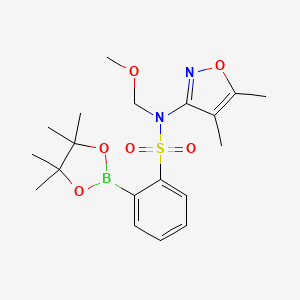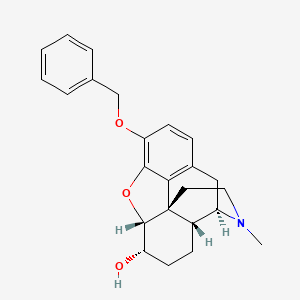
Benzyldihydromorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldihydromorphine is a semi-synthetic opioid derived from morphine. It is structurally similar to benzylmorphine but differs in its hydrogenation state. This compound was developed in the early 20th century and has seen limited clinical use. It is primarily known for its analgesic properties, similar to other opioids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyldihydromorphine typically involves the hydrogenation of benzylmorphine. The process begins with the benzylation of morphine to produce benzylmorphine. This intermediate is then subjected to catalytic hydrogenation under specific conditions to yield this compound. The reaction conditions often include the use of a palladium or platinum catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyldihydromorphine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted morphine derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in the study of opioid chemistry and synthesis.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular processes.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new opioid derivatives with improved pharmacological profiles.
Mécanisme D'action
Benzyldihydromorphine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu, delta, and kappa opioid receptors, leading to analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, resulting in reduced pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylmorphine: Structurally similar but not hydrogenated.
Dihydromorphine: Lacks the benzyl group.
Codeine: Contains a methyl group instead of a benzyl group.
Ethylmorphine: Contains an ethyl group instead of a benzyl group.
Uniqueness
Benzyldihydromorphine is unique due to its specific hydrogenation state and the presence of a benzyl group. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
63732-45-6 |
|---|---|
Formule moléculaire |
C24H27NO3 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C24H27NO3/c1-25-12-11-24-17-8-9-19(26)23(24)28-22-20(27-14-15-5-3-2-4-6-15)10-7-16(21(22)24)13-18(17)25/h2-7,10,17-19,23,26H,8-9,11-14H2,1H3/t17-,18+,19-,23-,24-/m0/s1 |
Clé InChI |
LYQZTKPUHKQSQL-RNWLQCGYSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)O[C@H]3[C@H](CC4)O |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3C(CC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


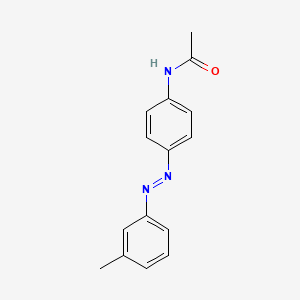
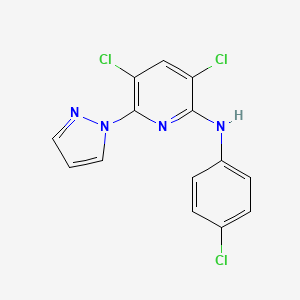
![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)
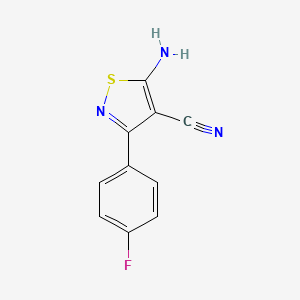
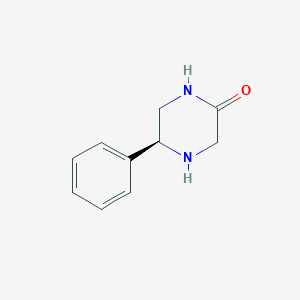
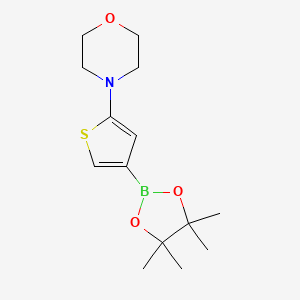
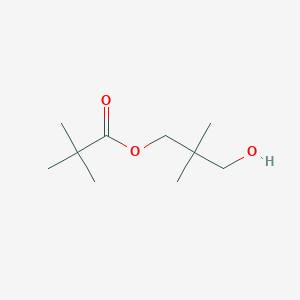

![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
